5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile
Overview
Description
5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile: is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol . It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile involves multiple steps. One common method includes the reaction of 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with this compound . The reaction conditions typically involve heating and the use of solvents like dimethylformamide .
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is available for bulk manufacturing and custom synthesis . This suggests that scalable methods are in place to produce the compound in larger quantities for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions often involve the use of catalysts and solvents like dimethylformamide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrile derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for creating various chemical compounds .
Biology: The compound is utilized in biological research to study its effects on different biological pathways and processes. It can be used to investigate the interactions between small molecules and biological targets .
Medicine: In medicinal research, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies .
Industry: The compound has applications in the chemical industry, particularly in the production of pharmaceuticals and other fine chemicals. Its unique structure makes it valuable for various industrial processes .
Mechanism of Action
The mechanism of action of 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, modulating their activity and affecting various biological pathways . The exact molecular targets and pathways involved depend on the specific context of its use in research or therapeutic applications .
Comparison with Similar Compounds
- 5-Fluoro-2-methyl-1H-indole-2-carboxylic acid
- 1-(Ethoxycarbonylmethyl)-5-fluoro-2-methyl-indole-2-carboxylic acid
- 3-(N-(3-cyano-4-(4-hydroxypiperidin-1-yl)phenyl)carbamoyl)-5-fluoro-2-methylindol-1-yl]Acetic Acid
Uniqueness: 5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile is unique due to its specific structure, which includes both an amino group and a hydroxypiperidinyl group attached to a benzonitrile core. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications .
Biological Activity
5-Amino-2-(4-hydroxypiperidin-1-yl)benzonitrile, a compound with significant potential in medicinal chemistry, has been investigated for its biological activity, particularly in relation to its interactions with various biological targets. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.
This compound exhibits notable biochemical properties that facilitate its interaction with enzymes and proteins. It has been shown to interact with:
- Oxidative Stress Response Enzymes : The compound engages with superoxide dismutase (SOD) and catalase, crucial for protecting cells from oxidative damage.
- Receptor Proteins : It binds to specific receptor proteins, influencing various signal transduction pathways and cellular responses.
2. Cellular Effects
The compound significantly impacts various cellular processes:
- Cell Signaling : It modulates pathways involved in apoptosis and cell proliferation by influencing caspase activity.
- Gene Expression : By interacting with transcription factors, it can alter gene expression and subsequently affect cellular metabolism and function.
3. Molecular Mechanisms
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Inhibition : It inhibits specific protein kinases, altering phosphorylation processes critical for signal transduction.
- DNA Interaction : The compound can bind to DNA, affecting gene expression and protein synthesis.
4. Temporal Effects in Laboratory Settings
Research indicates that the effects of this compound vary over time due to environmental factors:
- Stability : The compound remains stable under neutral pH but degrades under acidic or basic conditions.
- Long-term Exposure : Prolonged exposure can lead to alterations in cellular function, impacting cell viability and metabolic activity.
5. Dosage Effects in Animal Models
The biological effects of this compound are dose-dependent:
- Low Doses : Minimal toxicity observed; potential enhancement of certain cellular functions.
- High Doses : Associated with hepatotoxicity and nephrotoxicity due to interactions with critical detoxification enzymes.
6. Metabolic Pathways
This compound plays a role in amino acid metabolism:
- Interaction with Aminotransferases : It influences metabolic flux by facilitating the transfer of amino groups between molecules.
- Impact on Biomolecule Synthesis : Affects the synthesis and degradation of various biomolecules within cells.
7. Transport and Distribution
The transport mechanisms of this compound include:
- Transport Proteins : Interaction with ATP-binding cassette (ABC) transporters aids in its movement across cellular membranes.
- Plasma Protein Binding : Influences localization and accumulation within tissues.
8. Subcellular Localization
The localization of this compound is essential for its functionality:
- Primarily found in the cytoplasm and nucleus, its localization is guided by targeting signals and post-translational modifications.
9. Scientific Research Applications
The compound's versatility extends across various fields:
Field | Application |
---|---|
Chemistry | Used as a building block in organic synthesis for pharmaceuticals and agrochemicals. |
Biology & Medicine | Explored as a pharmacophore for developing drugs with anti-inflammatory or anticancer properties. |
Industry | Employed in producing dyes, pigments, polymers, and resins for advanced materials. |
10. Case Studies and Research Findings
Recent studies highlight the potential therapeutic applications of this compound:
- Antipsychotic Activity : Research indicates that compounds related to this structure may act as positive allosteric modulators of metabotropic glutamate receptors (mGluR5), showing promise in treating CNS disorders like anxiety and schizophrenia .
- Cancer Therapy : Investigations into similar benzamide derivatives have demonstrated moderate to high potency against RET kinase activity, suggesting potential applications in cancer treatment .
- Antiviral Properties : Some derivatives have shown effectiveness against viral infections, indicating a broader spectrum of biological activity that warrants further exploration .
Properties
IUPAC Name |
5-amino-2-(4-hydroxypiperidin-1-yl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-8-9-7-10(14)1-2-12(9)15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSRJNOLMKZWDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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